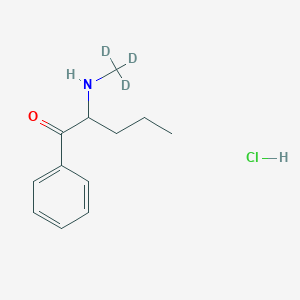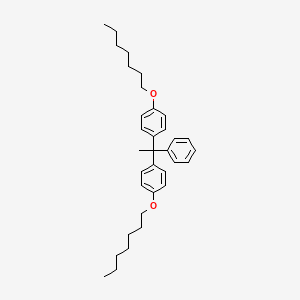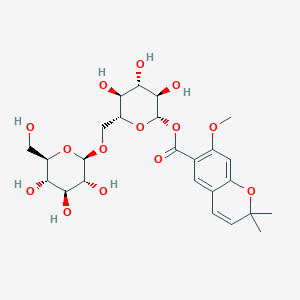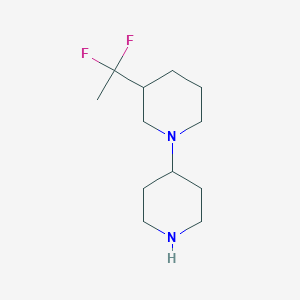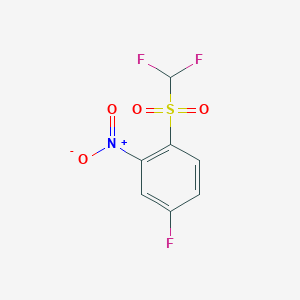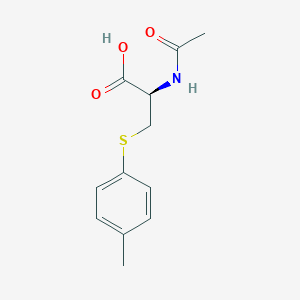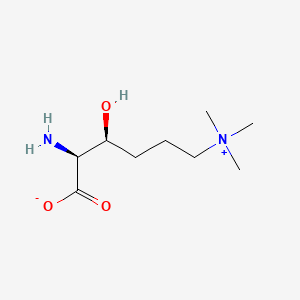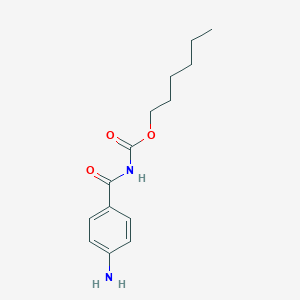
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S-Trioxide Dihydrochloride) is a derivative of perphenazine, a phenothiazine antipsychotic. This compound is primarily used as a reference standard in pharmaceutical testing and research . It is known for its complex molecular structure and significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride involves multiple steps, starting from perphenazine. The process typically includes the oxidation of perphenazine to introduce sulfoxide and dioxide groups. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. Quality control is stringent, ensuring that the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation states.
Reduction: Reduction reactions can revert the compound to its original perphenazine form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of perphenazine, depending on the specific reagents and conditions used .
科学研究应用
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the quality control of pharmaceutical products.
作用机制
The mechanism of action of Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic effects. Additionally, it binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A more potent phenothiazine antipsychotic.
Uniqueness
Perphenazine Sulfoxide N1,N4-Dioxide Dihydrochloride is unique due to its specific oxidation state and the presence of sulfoxide and dioxide groups. These structural features contribute to its distinct pharmacological properties and make it a valuable reference standard in pharmaceutical research .
属性
分子式 |
C21H28Cl3N3O4S |
|---|---|
分子量 |
524.9 g/mol |
IUPAC 名称 |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O4S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H |
InChI 键 |
BXGYRCWGBHRXAZ-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
